molecular formula C25H25ClN2O4S B10861163 4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid

4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid

Cat. No.: B10861163
M. Wt: 485.0 g/mol
InChI Key: MPMKMQHJHDHPBE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid is a useful research compound. Its molecular formula is C25H25ClN2O4S and its molecular weight is 485.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothiophene moiety, an azetidine ring, and a chlorophenyl group. The synthesis of such compounds often involves multi-step organic reactions, which are critical for establishing the desired biological activity.

Synthesis Overview

The synthesis typically starts with the formation of the benzothiophene core, followed by the introduction of the azetidine and butanoic acid components. Various synthetic routes have been explored to optimize yield and purity while assessing biological activity at each step.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of compounds related to This compound .

  • Minimum Inhibitory Concentrations (MICs) : The compound demonstrated varying degrees of activity against different bacterial strains. For example, related compounds showed MIC values against Staphylococcus aureus ranging from 32 µg/mL to >256 µg/mL, indicating that structural modifications can significantly impact antimicrobial effectiveness .
CompoundStructureLogPMIC (µg/mL)
III.a[Structure]3.19256
III.b[Structure]4.22>256
III.c[Structure]3.79>256
III.d[Structure]3.89>256
III.e[Structure]3.15>256
III.f[Structure]4.0132

Cytotoxicity Assays

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The compound was subjected to cytotoxicity assays on human cell lines, such as A549 cells, using propidium iodide staining to assess cell viability.

  • Findings : No significant cytotoxicity was observed at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Benzothiophene moiety : Critical for enhancing hydrophobic interactions with bacterial membranes.
  • Chlorophenyl group : Modifications to this group can alter the compound's lipophilicity and thus its bioactivity.
  • Azetidine ring : The stereochemistry and substituents on this ring play a pivotal role in determining the overall pharmacological profile.

Case Studies

Several case studies have highlighted the potential applications of related compounds in treating infections caused by resistant strains of bacteria:

  • Study on Staphylococcus aureus : A related compound demonstrated potent activity against both methicillin-sensitive and resistant strains, suggesting that structural analogs could be developed into effective antibacterial agents .
  • Cytotoxicity Evaluation : In vitro studies indicated that certain derivatives maintained low cytotoxicity while exhibiting significant antimicrobial properties, making them promising candidates for drug development .

Properties

Molecular Formula

C25H25ClN2O4S

Molecular Weight

485.0 g/mol

IUPAC Name

4-[[(2S)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid

InChI

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m0/s1

InChI Key

MPMKMQHJHDHPBE-VWLOTQADSA-N

Isomeric SMILES

C[C@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl

Canonical SMILES

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.